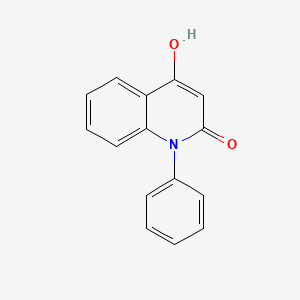

4-hydroxy-1-phenylquinolin-2(1H)-one

概要

説明

4-hydroxy-1-phenylquinolin-2(1H)-one is a chemical compound with the molecular formula C15H11NO2 . It is used in research and has been found to possess interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one involves several steps. Diphenylamine and malonic acid are treated with phosphoryl chloride to produce compound I. This compound is then formylated to afford compound II. Compound II is then reacted with various substituted aromatic phenylhydrazine derivatives to produce compounds IIIa-g. These compounds are further reacted with thioglycolic acid and anhydrous zinc chloride to yield the final compounds IVa-g .

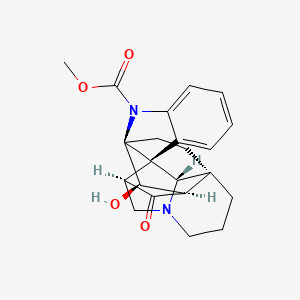

Molecular Structure Analysis

The molecular structure of 4-hydroxy-1-phenylquinolin-2(1H)-one consists of a quinolin-2-one core with a phenyl group at the 1-position and a hydroxy group at the 4-position.

Chemical Reactions Analysis

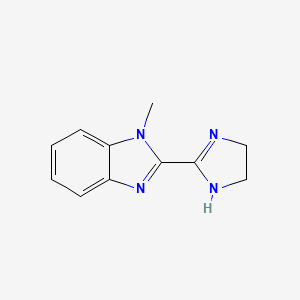

4-hydroxy-1-phenylquinolin-2(1H)-one has been used in the synthesis of pyrimidoquinolines and related compounds under both microwave irradiation and conventional conditions . It has also been used in Biginelli condensation reactions with aryl aldehydes and urea, or thiourea, 5-amino-1H-1,2,4-triazole, or 2-amine-1H-benzimidazole .

科学的研究の応用

Antagonist Activity at the Glycine Site on the NMDA Receptor and Anticonvulsant Activity : 4-Hydroxy-1-phenylquinolin-2(1H)-one shows antagonist activity at the glycine site on the NMDA (N-methyl-D-aspartate) receptor and exhibits anticonvulsant activity in vivo. This suggests its potential in treating conditions like epilepsy and in neurological research (Carling et al., 1997).

Synthesis Methodology : A solvent-free microwave synthesis method has been developed for 4-Hydroxy-1-phenylquinolin-2(1H)-ones, indicating a more efficient and environmentally friendly approach to synthesizing these compounds (Rivkin & Adams, 2006).

Antitubercular Potency : A study has shown that derivatives of 4-Hydroxy-1-phenylquinolin-2(1H)-one have significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting their use in developing new antitubercular agents (de Macedo et al., 2017).

Pyrimidoquinolines Synthesis : 4-Hydroxy-1-phenylquinolin-2(1H)-one is used in the synthesis of pyrimidoquinolines under both microwave irradiation and conventional conditions, indicating its role in creating new compounds with potential biological activities (Mourad et al., 2016).

NMR Spectra and X‐ray Data in Cytostatic Activity : This compound is also involved in the synthesis and characterization of certain derivatives, with an evaluation of their cytostatic properties (Hradil et al., 2004).

Safety and Hazards

将来の方向性

作用機序

Target of Action

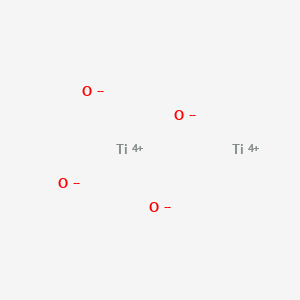

It’s known that similar compounds, such as mixed ligand metal complexes, have been found to catalyze reactions such as oxidation, oxidative cleavage, hydroformylation, etc, and have shown catalyse-like activity in the decomposition of hydrogen peroxide .

Mode of Action

It’s known that similar compounds, such as mixed ligand metal complexes, have been used as catalysts in the hydrolysis of esters . The rate constants have been obtained by using different catalysts at various temperatures .

Pharmacokinetics

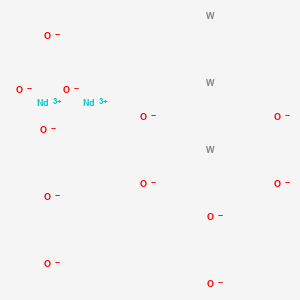

It’s known that similar compounds, such as mixed ligand metal complexes, have been synthesized and characterized on the basis of elemental analysis and various physicochemical techniques .

Action Environment

It’s known that similar compounds, such as mixed ligand metal complexes, have been prepared from co(ii)/ni(ii) chloride hexahydrate, 8-hydroxyquinoline (hq) and various amino acids .

特性

IUPAC Name |

4-hydroxy-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPBFZJUQUXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715608 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14994-75-3 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common synthetic applications of 4-hydroxy-1-phenylquinolin-2(1H)-one?

A1: This compound serves as a key starting material for synthesizing a variety of heterocyclic systems. Studies have demonstrated its use in preparing:

- Pyrimidoquinolines: Reacting 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea, thiourea, or other nitrogen-containing heterocycles under microwave irradiation efficiently yields pyrimido[5,4-c]quinolin-5-one derivatives. [, ]

- 2H-pyrano[3,2-c]quinolines: One-pot synthesis of these compounds is achievable using 4-hydroxy-1-phenylquinolin-2(1H)-one as the starting material. []

- Benzo[ij]pyrano[2,3-b]quinolizine-8-ones: These complex heterocycles can be synthesized from 4-hydroxyquinolines, including 4-hydroxy-1-phenylquinolin-2(1H)-one. []

- Linomide Analogues: Researchers substituted the anilide moiety in Linomide with sulfamoylacyl and explored N-methyl to N-phenyl functional group modifications, generating a series of novel N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides. []

Q2: How does the structure of 4-hydroxy-1-phenylquinolin-2(1H)-one influence its reactivity?

A2: The presence of the 4-hydroxy group and the carbonyl group at the 2-position makes this compound highly reactive towards various electrophiles and nucleophiles. This allows for diverse chemical transformations and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of heterocyclic compounds.

Q3: Are there any studies investigating the structure of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives using computational methods?

A: Yes, a study employed spectroscopic and quantum chemical calculations to investigate the structure of a novel derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. [] This research highlights the growing use of computational tools to understand the structural features and properties of these compounds.

Q4: What is the significance of exploring SAR (Structure-Activity Relationship) for 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives?

A: SAR studies are crucial for understanding how structural modifications of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives impact their biological activity, potency, and selectivity. This knowledge is essential for optimizing lead compounds in drug discovery and developing more effective therapeutic agents. For instance, research on linomide analogues investigated the impact of replacing the anilide moiety and modifying N-alkyl substituents, demonstrating the significance of SAR studies in anticancer drug development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。